molecular formula C14H14N2O3 B5659123 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one

Cat. No.: B5659123
M. Wt: 258.27 g/mol
InChI Key: XLVIGEBFCJZSCX-GQCTYLIASA-N
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Description

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a nitro group at the 5-position and a butenone side chain, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-dimethylindole to introduce the nitro group at the 5-position. This is followed by a Friedel-Crafts acylation reaction to attach the butenone side chain. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step .

Chemical Reactions Analysis

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research has explored its potential as an anticancer agent, given the biological activity of indole derivatives.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one involves its interaction with biological targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

(E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVIGEBFCJZSCX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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